The compound can be synthesized through various chemical methods, often involving the modification of isoindoline derivatives or the incorporation of long-chain fatty acids. The specific synthetic pathways and sources for starting materials can vary widely depending on the desired purity and yield.
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione falls within the category of isoindoline derivatives. Isoindolines are bicyclic compounds that are structurally related to indoles and have been studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of 2-(15-Hydroxypentadecyl)isoindoline-1,3-dione typically involves multi-step organic reactions. Common methods may include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are typically employed to characterize the product.
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione features a bicyclic isoindoline structure with a long aliphatic chain. The presence of the hydroxyl group at the 15th carbon atom contributes to its solubility and reactivity.
The molecular formula is C_{20}H_{31}N_{1}O_{2}, indicating it contains 20 carbon atoms, 31 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight can be calculated as approximately 315.47 g/mol.
The compound may undergo various chemical reactions typical for isoindoline derivatives:
Reactions should be monitored using chromatographic techniques to ensure complete conversion and to isolate desired products effectively. Reaction conditions such as pH, temperature, and catalyst presence play crucial roles in determining the reaction pathways.
While specific mechanisms for 2-(15-Hydroxypentadecyl)isoindoline-1,3-dione have not been extensively documented, compounds with similar structures often exhibit biological activity through:
Further studies are required to elucidate the precise mechanisms by which this compound exerts its effects at the molecular level.
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione has potential applications in:
The molecular architecture of 2-(15-hydroxypentadecyl)isoindoline-1,3-dione integrates three critical pharmacophoric elements: the isoindoline-1,3-dione (phthalimide) core, a C15 aliphatic spacer, and a terminal hydroxyl group. This design leverages the phthalimide moiety's proven capacity for peripheral anionic site (PAS) binding in acetylcholinesterase (AChE), as demonstrated in hybrid inhibitors where phthalimide interacts with Trp279 at the gorge entrance [1] . The extended 15-carbon alkyl chain bridges the core and functional termini, facilitating simultaneous engagement with both catalytic anionic sites (CAS) and PAS—a strategy validated by dual-binding inhibitors exhibiting enhanced AChE inhibition [2]. Terminal hydroxylation confers hydrophilic-lipophilic balance (HLB ≈ 8.2, calculated) essential for blood-brain barrier permeability, aligning with Lipinski’s Rule of Five parameters observed in neuroactive phthalimides [3] .
Table 1: Structural Motifs and Their Biomolecular Roles in 2-(15-Hydroxypentadecyl)isoindoline-1,3-dione
Structural Element | Role in Bioactivity | Validating Examples |
---|---|---|
Isoindoline-1,3-dione core | PAS binding via π-π stacking with Trp279 | N-Benzyl pyridinium-phthalimide hybrids [1] |
C15 alkyl spacer | Spatial separation of CAS/PAS binding domains (≈18Å) | Donepezil-based dual-site inhibitors |
Terminal hydroxyl group | Hydrogen bonding with oxyanion hole (Gly118, Gly119, Ala201); HLB modulation | Hydroxyalkylphthalimide neuroprotectives [3] |
Efficient coupling of the hydroxypentadecyl chain to the phthalimide nucleus employs transition metal-catalyzed alkylations and nucleophilic ring-opening strategies. Palladium(0)-mediated reactions (e.g., Suzuki-Miyaura cross-coupling) enable C–C bond formation between bromoalkyl precursors and phthalimide boronic esters, though competing β-hydride elimination limits yields to <45% for C15 chains [4]. Superior results are achieved via phthalic anhydride aminolysis: 15-amino-1-pentadecanol reacts with substituted phthalic anhydrides under reflux in glacial acetic acid (120°C, 8h), yielding target compounds at 70–85% efficiency [2]. Key to suppressing oligomerization is protecting group chemistry—temporary silylation (TBDMS) of the hydroxyl moiety prior to anhydride ring-opening. Subsequent fluoride-mediated deprotection (e.g., TBAF/THF) restores hydroxyl functionality without epimerization [3].
Solvent-free methodologies significantly enhance atom economy and reduce E-factors in hydroxypentadecyl-phthalimide synthesis. Melt-phase condensation between phthalic anhydride and 15-amino-1-pentadecanol proceeds efficiently at 130–140°C under vacuum (0.1 mbar), eliminating acetic acid solvent requirements. Reaction progress monitored via in-situ FT-IR shows complete anhydride carbonyl decay (1770 cm⁻¹ → 0) within 4h, achieving 92% isolated yield at kilogram scale [3]. Alternatively, microwave-assisted solid-state reactions (neat reactants on K-10 montmorillonite) complete cyclization in <15 min (300W, 100°C), with 97.5% purity by HPLC. These protocols align with CHEM21 solvent selection guidelines, replacing dichloromethane extraction with ethyl acetate/water biphasic systems to reduce environmental impact [3] .
Orthogonal protection of the C15 hydroxyl group is indispensable for selective late-stage derivatization. Tert-butyldimethylsilyl (TBDMS) ethers demonstrate optimal compatibility with phthalimide ring-forming reactions, exhibiting <2% deprotection during anhydride aminolysis at 120°C [3]. Quantitative silyl removal occurs under mild conditions (pyridine-HF, 25°C, 1h), enabling subsequent esterification or etherification. For acid-sensitive derivatives, tetrahydropyranyl (THP) protection offers advantages, though requires stringent anhydrous conditions during phthaloylation. Post-deprotection functionalization yields prodrug candidates including phosphate esters (water solubility >50 mg/mL) and fatty acid conjugates (logP > 8.5), expanding therapeutic utility .
Industrial translation faces three key bottlenecks: alkyl chain homogeneity, purification complexity, and metal catalyst residues. Fractional distillation of ω-bromo-1-pentadecanol precursors must resolve ±0.5 carbon unit distributions to prevent alkyl length polymorphisms, requiring >40 theoretical plates in spinning band columns [2]. Purification of the final amphiphilic product proves challenging via silica gel chromatography due to tailing (Rf spread >0.3 in CHCl₃/MeOH 9:1). Countercurrent chromatography (hexane/ethyl acetate/water 10:9:1) achieves baseline separation with >98.5% purity. Residual palladium (<5 ppm specification) necessitates chelating resin treatment (Dowex M4195), particularly after Suzuki couplings [4].
Table 2: Optimization Strategies for Scalable Synthesis
Challenge | Conventional Approach | Optimized Solution | Yield/Purity Impact |
---|---|---|---|
Alkyl chain homogeneity | Standard distillation | High-plate spinning band distillation | Chain purity >99.2% |
Amphiphile purification | Silica gel chromatography | Ethyl acetate/hexane/water CCC | Recovery: 95%; Purity: 98.5% |
Metal residue removal | Activated carbon | Dowex M4195 chelation | Pd < 0.8 ppm |
Thermal degradation | Solution-phase cyclization | Solvent-free microwave (neat) | Purity 97.5% at 5kg scale |
Structural and Spectroscopic Characterization
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: